molecular formula C26H22N2O4 B13392069 Fmoc-beta-hophe(4-cn)-oh

Fmoc-beta-hophe(4-cn)-oh

Cat. No.: B13392069
M. Wt: 426.5 g/mol
InChI Key: YEHSIHZGTLVMLZ-UHFFFAOYSA-N
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Description

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-cyanophenyl)butanoic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-cyanophenyl)butanoic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Fmoc Protection:

    Formation of the Butanoic Acid Backbone: This involves the construction of the butanoic acid backbone through various organic reactions such as alkylation or acylation.

    Introduction of the Cyanophenyl Group: This step involves the incorporation of the cyanophenyl group through a substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-cyanophenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-cyanophenyl)butanoic acid is used as an intermediate in the synthesis of peptides and other complex molecules.

Biology

In biology, this compound can be used in the study of protein interactions and enzyme mechanisms due to its ability to form stable complexes with biological molecules.

Medicine

Industry

In industry, it is used in the production of advanced materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-cyanophenyl)butanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amine functionality, allowing for selective reactions at other sites. The cyanophenyl group can participate in various interactions, including π-π stacking and hydrogen bonding, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid: Similar structure but lacks the cyanophenyl group.

    ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-methoxyphenyl)butanoic acid: Similar structure but has a methoxy group instead of a cyano group.

Uniqueness

The presence of the cyanophenyl group in ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-cyanophenyl)butanoic acid makes it unique, as it imparts distinct chemical and biological properties. This group enhances the compound’s ability to participate in specific interactions, making it valuable in various applications.

Properties

IUPAC Name

4-(4-cyanophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O4/c27-15-18-11-9-17(10-12-18)13-19(14-25(29)30)28-26(31)32-16-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-12,19,24H,13-14,16H2,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHSIHZGTLVMLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C#N)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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